1-(3,3-Dimethylbutyl)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQEYICZAQBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCNCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations of 1 3,3 Dimethylbutyl Piperazin 2 One
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods can predict molecular structure, stability, and reactivity without the need for empirical measurements.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of 1-(3,3-Dimethylbutyl)piperazin-2-one to find its most stable three-dimensional conformation (lowest energy state). This is commonly achieved using a specific functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms.
Upon successful geometry optimization, a variety of molecular properties can be calculated. Key parameters include:
Bond Lengths: The distances between the nuclei of bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Dihedral Angles: The torsional angles that describe the conformation of the molecule, particularly the twist of the piperazin-2-one (B30754) ring and the orientation of the 3,3-dimethylbutyl substituent.
These calculations would confirm the most stable arrangement of the atoms in space. Furthermore, DFT is used to compute reactivity descriptors that predict how the molecule might behave in a chemical reaction. These descriptors are derived from the molecule's electronic structure and would typically be presented in a data table.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table illustrates the type of data a DFT study would produce. The values are not based on actual calculations for the specified compound.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Ionization Potential (I) | The energy required to remove an electron. | ~7.5 eV |
| Electron Affinity (A) | The energy released when an electron is added. | ~0.8 eV |
| Global Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (I-A)/2. | ~3.35 eV |
| Chemical Potential (μ) | The escaping tendency of electrons from a system. Calculated as -(I+A)/2. | ~-4.15 eV |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. Calculated as μ²/2η. | ~2.58 eV |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for determining a molecule's reactivity and electronic properties.
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a donor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in nucleophilic (electron-donating) or electrophilic (electron-accepting) interactions.
Conformational Analysis and Dynamics of the Piperazin-2-one Ring System
The piperazin-2-one ring is not planar and can adopt several different conformations, such as chair, boat, or twist-boat forms. The bulky 3,3-dimethylbutyl group attached to the nitrogen atom would significantly influence the preferred conformation and the dynamics of the ring system.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would be performed by placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms to model their motion.
Over the course of the simulation (typically nanoseconds to microseconds), the molecule would explore various conformations. By analyzing the trajectory of the simulation, researchers can generate a "conformational landscape," which is a map of all the different shapes the molecule adopts and how frequently each shape occurs. This would reveal the most stable and populated conformations of the piperazin-2-one ring and the flexibility of the dimethylbutyl side chain.
Energy Minimization and Potential Energy Surface Mapping
Energy minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to the most stable structure. lookchem.com This is often done before running an MD simulation to start from a relaxed state. A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry.
Mapping the PES for the piperazin-2-one ring would involve systematically changing key dihedral angles within the ring and calculating the energy at each step. The resulting map would show the energy minima (stable conformations like chair or boat forms), energy maxima, and the saddle points (transition states) that represent the energy barriers for converting between different conformations. This analysis provides a detailed picture of the energy costs associated with conformational changes in the ring system.
Molecular Docking and Ligand-Target Interaction Modeling for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a biologically important protein). This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target.
A molecular docking study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and its energy minimized.
Selection of a Receptor: A specific protein target would be chosen based on a therapeutic hypothesis. For piperazine (B1678402) derivatives, targets could include receptors like sigma receptors or various enzymes.
Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in many different possible orientations and conformations.
Scoring and Analysis: Each pose would be "scored" based on a function that estimates the binding affinity (how strongly the ligand binds to the receptor). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.
The results would be presented in a table listing the predicted binding energies and a detailed description of the interactions, helping to explain the molecule's potential biological activity at a molecular level.
Structure Activity Relationship Sar Studies and Molecular Interactions of 1 3,3 Dimethylbutyl Piperazin 2 One Analogues
Impact of the 3,3-Dimethylbutyl Moiety on Molecular Recognition
The 3,3-dimethylbutyl group, a neopentyl moiety, at the N1 position of the piperazin-2-one (B30754) ring is a significant structural feature that profoundly influences the compound's interaction with biological targets. This bulky, lipophilic substituent plays a critical role in molecular recognition through several mechanisms.
The steric bulk of the tert-butyl group at the end of the butyl chain can serve as a crucial anchoring point within a hydrophobic pocket of a target protein. This interaction can enhance binding affinity and selectivity by occupying a specific space that might not be accessible to smaller or more flexible alkyl chains. The rigidity of the neopentyl group, compared to a linear alkyl chain, can also limit the conformational flexibility of the molecule, predisposing it to a bioactive conformation and thereby reducing the entropic penalty upon binding.
Influence of Piperazin-2-one Ring Substitutions on Target Binding Affinity
Substitutions on the piperazin-2-one ring itself offer a versatile platform for modulating the pharmacological profile of 1-(3,3-Dimethylbutyl)piperazin-2-one analogues. The nature, size, and position of these substituents can significantly impact target binding affinity and selectivity. nih.gov
For instance, the introduction of small alkyl groups at various positions on the piperazin-2-one ring can fine-tune the steric and electronic properties of the scaffold. A methyl or ethyl group, for example, could provide additional van der Waals interactions with the target protein, thereby enhancing binding affinity. The stereochemistry of these substitutions is often critical, with one enantiomer frequently exhibiting significantly higher potency than the other, highlighting the importance of a precise three-dimensional fit. nih.gov
Replacing the carbonyl oxygen of the piperazin-2-one ring with other functional groups, or introducing substituents at the nitrogen atom at position 4 (N4), can also dramatically alter the binding mode and affinity. For example, N4-acylation or N4-alkylation can introduce new interaction points, such as hydrogen bond donors or acceptors, or allow for the extension of the molecule into different regions of the binding site. Studies on related piperazine (B1678402) derivatives have shown that the nature of the N-substituent is a key determinant of activity and selectivity.
The following table illustrates the impact of substitutions on a related piperazine scaffold on receptor binding affinity, providing insights into potential modifications for the this compound core.
| Compound | R1 Substitution | R2 Substitution | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Analog 1 | -H | -H | 150 |
| Analog 2 | -CH3 | -H | 75 |
| Analog 3 | -H | -Phenyl | 25 |
| Analog 4 | -CH3 | -Phenyl | 10 |
| Analog 5 | -H | -Benzyl | 30 |
Exploration of Chemical Space Through Derivatization of this compound
The systematic derivatization of the this compound scaffold is a key strategy for exploring the surrounding chemical space and developing analogues with improved properties. This involves the synthesis of a library of related compounds with modifications at various positions to establish a comprehensive SAR.
One common approach is the modification of the N4-position of the piperazin-2-one ring. This position is often solvent-exposed in ligand-receptor complexes, making it an ideal point for introducing a variety of substituents to probe for additional interactions or to modulate physicochemical properties such as solubility and metabolic stability. For example, the introduction of aromatic or heteroaromatic rings at this position can lead to potent analogues through pi-stacking or hydrogen bonding interactions with the target.
Another strategy involves the synthesis of analogues with substitutions on the carbon atoms of the piperazin-2-one ring. This can be more synthetically challenging but offers the potential to create novel scaffolds with unique three-dimensional shapes that can exploit specific features of a binding pocket. The introduction of chiral centers through substitution allows for the exploration of stereospecific interactions.
The derivatization of the 3,3-dimethylbutyl moiety itself, although less common, can also provide valuable SAR information. For example, replacing one of the methyl groups with another functional group could probe the steric and electronic tolerance of the hydrophobic binding pocket.
The following table presents a hypothetical derivatization of the this compound scaffold and the potential impact on activity, based on general medicinal chemistry principles.
| Derivative | Modification | Rationale | Predicted Impact on Activity |
|---|---|---|---|
| D1 | N4-alkylation with a small alkyl group | Increase lipophilicity and explore hydrophobic interactions. | Potential increase in affinity. |
| D2 | N4-acylation with an aromatic acyl group | Introduce potential for pi-stacking and hydrogen bonding. | Potential for significant increase in affinity and selectivity. |
| D3 | Substitution at C3 of the piperazin-2-one ring | Introduce a chiral center and probe for specific steric interactions. | Highly dependent on stereochemistry; potential for high potency. |
| D4 | Replacement of the tert-butyl group with a cyclohexyl group | Maintain bulk while altering the shape and lipophilicity. | Activity may be retained or slightly altered depending on pocket shape. |
Identification of Pharmacophoric Features within the this compound Scaffold
A pharmacophore model for a class of compounds describes the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on its structure and the principles of molecular recognition.
The essential features of a pharmacophore for this scaffold would likely include:
A Hydrophobic Feature: Represented by the bulky 3,3-dimethylbutyl group. This feature is crucial for anchoring the molecule in a hydrophobic pocket of the target.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the piperazin-2-one ring is a strong hydrogen bond acceptor and is likely to interact with a corresponding hydrogen bond donor on the target protein.
A Hydrogen Bond Acceptor/Donor Site: The nitrogen atom at the N4 position can act as a hydrogen bond acceptor. If protonated, it could also act as a hydrogen bond donor. This feature provides a key point for interaction and modification.
A Defined Spatial Arrangement: The relative orientation of these features is critical. The rigid piperazin-2-one ring acts as a scaffold that holds the hydrophobic group and the hydrogen bonding features in a specific spatial arrangement, which is essential for complementary binding to the target.
The development of a detailed pharmacophore model often relies on the computational analysis of a set of active and inactive analogues. Such a model can then be used for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity, or to guide the design of new analogues with improved potency and selectivity.
Molecular Interaction and Biochemical Mechanistic Studies
In Vitro Assays for Molecular Target Identification and Validation
In vitro assays are fundamental in identifying and validating the molecular targets of new chemical entities. For compounds containing the piperazine (B1678402) or piperazin-2-one (B30754) core, these assays typically include enzyme inhibition studies and receptor binding profiles to determine potency and selectivity.
While kinetic data for 1-(3,3-Dimethylbutyl)piperazin-2-one is not specifically reported, the broader class of piperazine derivatives has been extensively studied as enzyme inhibitors. researchgate.net These studies are crucial for understanding the compound's mechanism of action and for optimizing its structure to enhance potency and selectivity. researchgate.net
Research into piperazine-containing chalcones has identified dual inhibitors of Monoamine oxidase-B (MAO-B) and Acetylcholinesterase (AChE), enzymes targeted in neurodegenerative diseases. mdpi.com Similarly, certain 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net Rhodanine-piperazine hybrids have also been developed as inhibitors of key tyrosine kinases in breast cancer, including VEGFR, EGFR, and HER2. mdpi.com The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound Class | Target Enzyme | Key Derivative | Inhibitory Activity (IC50) | Source |
|---|---|---|---|---|
| N-methyl-piperazine Chalcones | MAO-B | Compound 2k (3-trifluoromethyl-4-fluorinated) | 0.71 µM | mdpi.com |
| 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | VEGFR-2 | 6-fluoro derivative | 46.83 ± 2.4 nM | researchgate.net |
| Rhodanine–piperazine Hybrids | EGFR | Compound 12 | 15.7 µM | mdpi.com |
| Rhodanine–piperazine Hybrids | HER2 | Compound 12 | 12.4 µM | mdpi.com |
Receptor binding assays are essential for characterizing compounds that act on cell surface or intracellular receptors. The piperazine scaffold is a common feature in ligands designed for a wide range of neurotransmitter receptors. ijrrjournal.com Studies have detailed the synthesis and binding affinities of piperazine-pyridazinone analogues for adrenergic and serotoninergic receptors. nih.gov Many of these compounds exhibit nanomolar or subnanomolar affinity for the α1-adrenergic receptor. nih.gov Other research has focused on developing dual-acting antagonists for the histamine (B1213489) H3 and sigma-1 (σ1R) receptors. nih.govacs.org
In a different context, piperazinone derivatives have been investigated as anti-HIV agents. researchgate.net These compounds are designed to bind to a specific pocket on the HIV capsid protein (CA), thereby inhibiting viral replication. This interaction, explored through surface plasmon resonance, shows a preference for binding to the hexameric form of the capsid protein over the monomer. researchgate.net
| Compound Class | Target Receptor | Key Derivative | Binding Affinity (Ki) | Source |
|---|---|---|---|---|
| Piperidine/Piperazine-based compounds | Sigma-1 (S1R) | Compound 1 | 3.2 nM | nih.gov |
| Piperidine/Piperazine-based compounds | Sigma-2 (S2R) | Compound 1 | 105 nM | nih.gov |
| Piperazine-pyridazinone analogues | α1-Adrenergic | Multiple derivatives | Subnanomolar to nanomolar range | nih.gov |
| Piperazine-pyridazinone analogues | 5-HT1A | Several derivatives | Nanomolar range | nih.gov |
| Piperazine derivatives | Histamine H3 | Compound 11 | 6.2 nM | nih.gov |
| Piperazine derivatives | Sigma-1 (σ1R) | Compound 11 | 4.41 nM | nih.gov |
Protein-Ligand Crystallography and Structural Biology of this compound Complexes
X-ray crystallography provides atomic-level insights into how a ligand binds to its protein target. While no crystal structures of this compound complexed with a biological target are publicly available, structural studies of other piperazine derivatives offer valuable information.
Crystal structures of various piperazine salts and metal complexes have been determined. nih.govresearchgate.netbiointerfaceresearch.com These studies consistently show the piperazine ring adopting a stable chair conformation. nih.goviucr.org The analysis of 4-(pyrimidin-2-yl)piperazin-1-ium salts, for instance, details how the protonated piperazine ring interacts with counter-ions through a network of hydrogen bonds. nih.gov In computational docking studies of N-methyl-piperazine chalcones with the MAO-B enzyme, the nitrogen atoms of the piperazine ring were identified as crucial for forming hydrogen bonds with key residues like Gln206 and Tyr435 in the active site. mdpi.com Such structural and modeling data are vital for structure-based drug design, allowing for the rational optimization of ligand-protein interactions. nih.gov
Biochemical Pathway Modulation by this compound Derivatives (at a molecular level)
Piperazine and piperazin-2-one derivatives can exert their biological effects by modulating key cellular signaling pathways. researchgate.netresearchgate.net Understanding these effects at a molecular level is critical to elucidating their mechanism of action.
The binding of a ligand to its molecular target initiates a cascade of downstream signaling events. For example, piperazine-based PROTACs (PROteolysis TArgeting Chimeras) designed to degrade Interleukin-1 receptor-associated kinase 4 (IRAK4) have been shown to potently block the downstream IRAK4-mediated NF-κB and MAPK signaling pathways. acs.org This demonstrates that eliminating the target protein can completely shut down its signaling function. acs.org
Other studies have shown that new piperazine derivatives can modulate neurotransmitter pathways. The anxiolytic-like activity of 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, for instance, is mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Its antidepressant-like effects are modulated through the serotonergic system. nih.gov Similarly, piperazinyl bicyclic derivatives that bind to the α2δ-1 subunit of voltage-gated calcium channels are expected to reduce the calcium-dependent release of multiple neurotransmitters, a key mechanism for analgesic effects. nih.gov
Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in drug development. Cellular target engagement assays provide this confirmation and help to establish a clear link between target binding and the observed biological effect.
Various methods are employed to measure target engagement. A study on N-cyanopiperazines as inhibitors of the deubiquitinating enzyme UCHL1 used several techniques. researchgate.net In one approach, cells were incubated with the piperazine compounds, and the remaining active UCHL1 enzyme in the cell lysate was detected using a fluorescently labeled probe (HA-Ub-VS). A reduction in the fluorescent signal indicated that the compound had engaged the UCHL1 target. researchgate.net Competition assays and gel-based pull-down experiments using tagged probes further confirmed the specific interaction between the cyanopiperazine derivatives and their intended target inside the cell, while also identifying potential off-targets. researchgate.net
Advanced Analytical Research Methodologies for 1 3,3 Dimethylbutyl Piperazin 2 One
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic methods are fundamental in the analysis of synthetic compounds, providing reliable means for separation, identification, and quantification. For piperazine (B1678402) derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively employed.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like many piperazine derivatives. Method development for these compounds often involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Detailed research findings indicate that the separation of piperazine-containing molecules is typically achieved using octadecylsilane (B103800) (C18) bonded silica (B1680970) as the stationary phase. google.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer solution. google.comgoogle.com The choice of buffer and its pH can be critical for achieving optimal separation, especially for basic compounds like piperazines. Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate a wide range of related substances and impurities. google.com Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the molecule and its potential impurities. google.comgoogle.com For instance, in the analysis of 1-(2,3-dichlorophenyl) piperazine hydrochloride, a detection wavelength of 254 nm was utilized. google.com Pre-column derivatization with reagents like anthraquinone-2-sulfonyl chloride can be employed to enhance the detectability of piperazine compounds in biological samples. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Piperazine Derivatives
Parameter Condition Reference Compound(s) Source Chromatographic Column Octadecylsilane (C18) bonded silica 1-(2,3-dichlorophenyl) piperazine hydrochloride Mobile Phase Acetonitrile / Buffered aqueous solution (e.g., disodium (B8443419) hydrogen phosphate) Various piperazine derivatives [15, 16] Elution Mode Gradient Elution 1-(2,3-dichlorophenyl) piperazine hydrochloride Flow Rate 0.8 - 1.2 mL/min 1-(2,3-dichlorophenyl) piperazine hydrochloride Column Temperature 30 °C Various piperazine derivatives [15, 16] Detection Wavelength 226 nm - 254 nm Various piperazine derivatives [15, 16]
Gas Chromatography (GC) Applications
Gas Chromatography is another powerful tool, particularly for volatile and thermally stable compounds. It is used for the quantitative determination of piperazine and its simple alkylated derivatives in pharmaceutical substances. researchgate.net The separation in GC is typically achieved on a capillary column with a specific stationary phase, such as DB-17, which is a (50%-Phenyl)-methylpolysiloxane phase. researchgate.net
The choice of carrier gas, commonly helium, and its flow rate are optimized to achieve efficient separation. researchgate.net The injector and detector temperatures are set high enough to ensure rapid volatilization of the sample and prevent condensation. researchgate.net While GC is highly effective, some complex piperazine derivatives may require a derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov
Table 2: Typical Gas Chromatography Parameters for Piperazine Analysis
Parameter Condition Analyte(s) Source Column DB-17 (30 m, 0.53 mm ID, 1 µm film) Piperazine, 1-methyl piperazine, 1-ethyl piperazine Carrier Gas Helium Piperazine, 1-methyl piperazine, 1-ethyl piperazine Flow Rate 2 mL/min Piperazine, 1-methyl piperazine, 1-ethyl piperazine Injector Temperature 250 °C Piperazine, 1-methyl piperazine, 1-ethyl piperazine Detector Temperature 260 °C (FID) Piperazine, 1-methyl piperazine, 1-ethyl piperazine
Mass Spectrometry for Structural Elucidation and Quantification in Research Samples
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used for both structural elucidation and quantification of compounds like 1-(3,3-Dimethylbutyl)piperazin-2-one.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For a novel synthesized molecule such as this compound (Molecular Formula: C10H20N2O), HRMS can confirm its identity by matching the experimentally measured exact mass with the theoretically calculated mass. This technique was instrumental in establishing the structure of newly synthesized piperazine-dithiole compounds. mdpi.com The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in structural assignments.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS. nih.gov This hybrid technique is exceptionally well-suited for analyzing complex mixtures, such as biological fluids or reaction mixtures. nih.gov LC-MS can detect and quantify piperazine derivatives at very low concentrations. nih.govnih.gov The use of electrospray ionization (ESI) is a common method for generating ions from the LC eluent before they enter the mass spectrometer. nih.gov LC-MS is considered a complementary technique to GC-MS and is particularly useful for the detection of compounds that are unstable, polar, or have low volatility. nih.gov
Advanced Spectroscopic Techniques for Conformational and Interaction Studies
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure, or conformation. The piperazine ring is flexible and can adopt several conformations, such as the chair, boat, and twist-boat forms, with the chair form being the most energetically favorable. researchgate.net
Advanced spectroscopic techniques, such as Raman spectroscopy, are used to probe the different conformations of the piperazine ring. researchgate.net Studies on piperazine itself have shown that the relative abundance of its conformers is dependent on the surrounding conditions, such as whether it is in a solid state or in an aqueous solution. researchgate.net In its pure solid form, the lowest energy equatorial-equatorial (eq-eq) chair conformation is predominant. researchgate.net However, in an aqueous solution, the contribution of the equatorial-axial (eq-ax) conformation increases significantly. researchgate.net These findings on the parent piperazine ring provide foundational knowledge for understanding the likely conformational behavior of its derivatives, including this compound. Such studies are crucial for understanding how these molecules might interact with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamic processes in molecules, such as conformational changes. In the context of piperazine derivatives, dynamic NMR (DNMR) studies reveal insights into rotational barriers and ring inversions. nih.gov For N,N'-substituted piperazines, which share structural similarities with this compound, unusual behavior is often observed in ¹H and ¹³C NMR spectra at room temperature. nih.gov Instead of the expected two signals for the NCH₂ protons of asymmetrically substituted piperazines, multiple broad singlets can appear. nih.gov
This phenomenon is attributed to two primary dynamic processes: the restricted rotation around the amide C-N bond, which has a partial double bond character, and the chair-to-chair inversion of the piperazine ring. researchgate.net These processes result in the existence of distinct conformers that are in equilibrium. nih.gov By conducting variable temperature (VT) NMR experiments, it is possible to study these dynamics. researchgate.net As the temperature is increased, the rate of interchange between conformers increases, causing the broad signals to sharpen and eventually coalesce into fewer, time-averaged signals. researchgate.net
The temperature at which these signals merge is known as the coalescence point (Tc). From the coalescence temperature and the frequency separation of the signals (Δν) at low temperatures, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the conformational change, can be calculated. researchgate.net For example, studies on functionalized piperazine derivatives have identified two distinct coalescence points, allowing for the calculation of the activation energy barriers for both the amide bond rotation and the ring inversion. researchgate.netnih.gov The activation energy for amide bond rotation in such systems is typically found to be in the range of 61–68 kJ/mol. researchgate.net
Table 1: Activation Energy Barriers (ΔG‡) for Conformational Exchange in Piperazine Derivatives Determined by Dynamic ¹H NMR
Data sourced from a study on functionalized piperazine derivatives, which serve as structural analogs. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of piperazin-2-one (B30754), this technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the piperazine ring in the solid state. nih.gov The piperazine ring typically adopts a chair conformation, which is its most stable arrangement. nih.gov
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. mdpi.com The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mdpi.com The results of an X-ray structure determination include the unit cell parameters (the dimensions of the basic repeating unit of the crystal, denoted as a, b, and c, and the angles between them, α, β, and γ), the crystal system, and the space group, which describes the symmetry of the crystal. nih.govmdpi.com
For instance, crystallographic studies on related piperazine compounds have confirmed their rotational conformation and provided detailed structural data. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov
Table 2: Crystallographic Data for Representative Piperazine Derivatives
Data sourced from crystallographic studies of various piperazine derivatives. nih.govresearchgate.netresearchgate.net
Chiral Analysis of Enantiomers of this compound Derivatives
Chirality is a key feature in many pharmaceutical compounds, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit distinct biological activities. researchgate.net Piperazin-2-one derivatives can be synthesized as chiral molecules, necessitating analytical methods to separate and characterize the enantiomers. rsc.org
One powerful strategy for obtaining enantiomerically enriched compounds is through kinetic resolution. researchgate.net This technique involves reacting a racemic mixture (a 1:1 mixture of both enantiomers) with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, the lithiation of certain piperazines using a chiral diamine like (+)-sparteine has been shown to allow for kinetic resolutions with high enantioselectivities, achieving enantiomer ratios of up to 99:1. researchgate.net
Another approach is enantiospecific synthesis, where a chiral starting material is used to produce a specific enantiomer of the final product. rsc.org The synthesis of chiral piperazin-2-ones has been described where the chirality at one center is used to control the stereochemistry of a newly formed chiral center. rsc.org
Once synthesized, the enantiomeric purity of the derivatives must be assessed. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. The different interactions of each enantiomer with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. Other methods for analyzing enantiomers include the use of chiral derivatizing agents, which convert the enantiomers into diastereomers that can then be distinguished by standard techniques like NMR spectroscopy or achiral chromatography.
Future Research Directions and Translational Perspectives for the Piperazin 2 One Class
Development of Next-Generation Synthetic Methodologies
The synthesis of piperazin-2-one (B30754) derivatives has traditionally relied on methods such as the reduction of diketopiperazines or various cyclization reactions using amino acids and 1,2-diamines as starting materials. researchgate.net However, these multi-step processes can be inefficient. Future research is poised to focus on developing more streamlined, efficient, and diversity-oriented synthetic strategies.
Key areas for development include:
Cascade Reactions: One-pot cascade reactions that form multiple chemical bonds in a single sequence can significantly simplify the synthesis of complex piperazinones. researchgate.netthieme-connect.com These methods improve atom economy and reduce waste, making them more suitable for large-scale production.
Asymmetric Catalysis: The development of stereoselective catalytic methods is crucial for producing enantiomerically pure piperazin-2-ones, which is often essential for therapeutic efficacy and safety. acs.org Strategies involving iridium- or palladium-catalyzed hydrogenation of unsaturated precursors have shown promise. acs.org
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer enhanced control over reaction parameters, improved safety, and greater scalability. Microwave-assisted flow reactors, for instance, can accelerate reaction times for the synthesis of piperazine (B1678402) derivatives. nih.gov
Novel Building Blocks: Exploring new starting materials and reagents can open avenues to novel piperazin-2-one analogues with unique substitution patterns and properties. This includes the use of functionalized allenamides or α-carbonyl esters in innovative cyclization strategies. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methodologies for Piperazin-2-one Scaffolds
| Methodology | Advantages | Disadvantages | Key Research Focus |
| Classical Cyclization | Well-established; uses readily available starting materials (e.g., amino acids). researchgate.net | Often requires multiple steps; can have low overall yields. google.com | Improving efficiency and reducing the number of steps. |
| Cascade Reactions | High efficiency; one-pot synthesis; suitable for combinatorial chemistry. researchgate.netthieme-connect.com | Reaction optimization can be complex; may have substrate limitations. | Expanding the scope of substrates and reaction types. |
| Asymmetric Catalysis | Provides access to enantiomerically pure compounds; high stereoselectivity. acs.org | Catalysts can be expensive; may require specific reaction conditions. | Developing more robust and cost-effective catalysts. |
| Flow Chemistry | Scalable; improved safety and control; potential for automation. nih.gov | Requires specialized equipment; initial setup costs can be high. | Integration with microwave assistance and solid-supported catalysts. |
Advanced Computational Design and Optimization of Analogues
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel piperazin-2-one-based drug candidates. Future efforts will likely integrate more sophisticated computational approaches to rationally design analogues with improved potency, selectivity, and pharmacokinetic profiles.
Key computational strategies include:
Structure-Based Virtual Screening (SBVS): By docking large libraries of virtual compounds into the three-dimensional structure of a biological target, SBVS can identify promising initial hits for further development. wellcomeopenresearch.org This approach has been successfully used to identify novel scaffolds with desired biological activities.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between a piperazin-2-one analogue and its target protein, helping to understand the binding mode and rationalize structure-activity relationships (SAR). nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can guide the design of new analogues with enhanced affinity and selectivity. 5z.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for optimizing drug-like characteristics early in the discovery process, reducing the likelihood of late-stage failures. researchgate.net
Table 2: Computational Approaches for Piperazin-2-one Analogue Design
| Computational Method | Application in Drug Design | Potential Impact on Piperazin-2-one Research |
| Structure-Based Virtual Screening (SBVS) | High-throughput identification of potential hits from large compound libraries. wellcomeopenresearch.org | Rapidly identifies novel piperazin-2-one derivatives targeting specific proteins. |
| Molecular Dynamics (MD) Simulations | Elucidates the binding mechanism and stability of ligand-receptor complexes. nih.gov | Provides a deeper understanding of how analogues interact with their biological targets. |
| Pharmacophore Modeling | Defines the key chemical features necessary for biological activity. 5z.com | Guides the rational design of new analogues with improved potency and selectivity. |
| ADMET Prediction | In silico assessment of drug-like properties (e.g., bioavailability, toxicity). researchgate.net | Prioritizes compounds with favorable pharmacokinetic profiles for synthesis and testing. |
Elucidation of Novel Molecular Mechanisms for Piperazin-2-one Scaffolds
The piperazin-2-one scaffold is found in compounds with a wide range of biological activities, including anticancer, antiviral, and receptor antagonist properties. mdpi.comresearchgate.netnih.gov A key future research direction will be to uncover novel molecular targets and mechanisms of action for this versatile scaffold.
Promising areas of investigation include:
Target Deconvolution: For piperazin-2-one derivatives identified through phenotypic screens, identifying the specific molecular target(s) responsible for the observed biological effect is a critical step. Chemical proteomics and other advanced techniques can be employed for this purpose.
Exploration of New Therapeutic Areas: The structural flexibility of the piperazin-2-one core allows for its adaptation to a wide variety of biological targets. nih.gov Systematic screening against diverse target classes could reveal unexpected therapeutic applications. For example, derivatives have been investigated as cytotoxic agents and inhibitors of protein-protein interactions. nih.govnih.gov
Peptidomimetic Applications: The piperazin-2-one structure can act as a peptidomimetic, mimicking the turns and folds of peptides. thieme-connect.com This makes it a valuable scaffold for designing inhibitors of protein-protein interactions, such as the interaction between calcineurin and the Nuclear Factor of Activated T-cells (NFAT). nih.gov
Table 3: Known and Potential Biological Targets for the Piperazin-2-one Scaffold
| Target Class | Specific Example(s) | Therapeutic Area |
| Enzymes | Farnesyltransferase nih.gov, IRAK4 acs.org | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors (GPCRs) | Protease-Activated Receptor 1 (PAR1) mdpi.com | Cardiovascular Disease |
| Protein-Protein Interactions | Calcineurin/NFAT nih.gov | Immunology, Organ Transplantation |
| Viral Proteins | HIV-1 Capsid (CA) Protein researchgate.net | Infectious Disease (HIV) |
Integration of High-Throughput Screening (HTS) and Chemical Biology Approaches
To fully explore the chemical space and therapeutic potential of the piperazin-2-one class, the integration of high-throughput screening (HTS) and modern chemical biology techniques will be essential. These approaches allow for the rapid evaluation of large numbers of compounds and the detailed study of their biological effects.
Future strategies will likely involve:
Diversity-Oriented Synthesis (DOS): The creation of large, structurally diverse libraries of piperazin-2-one derivatives is a prerequisite for successful HTS campaigns. 5z.com DOS strategies aim to systematically explore chemical space to maximize the chances of finding novel biological activities.
One-Bead-One-Compound (OBOC) Libraries: This technology enables the synthesis and screening of massive numbers of compounds (often exceeding one million) in a highly efficient manner. nih.gov Applying this to piperazin-2-one scaffolds could rapidly identify high-affinity binders for various targets.
Phenotypic Screening: Screening compound libraries in cell-based or whole-organism models can identify compounds that produce a desired physiological outcome, even without prior knowledge of the molecular target. wellcomeopenresearch.org This can lead to the discovery of first-in-class medicines with novel mechanisms of action.
Development of Chemical Probes: Active piperazin-2-one "hits" can be converted into chemical probes by attaching reporter tags (e.g., biotin (B1667282) or a fluorophore). These probes are invaluable tools for target identification, validation, and studying biological pathways.
Table 4: High-Throughput and Chemical Biology Strategies
| Strategy | Description | Application to Piperazin-2-one Research |
| Diversity-Oriented Synthesis (DOS) | Synthesis of a wide variety of structurally distinct molecules from a common scaffold. 5z.com | Creation of large and diverse piperazin-2-one libraries for screening. |
| One-Bead-One-Compound (OBOC) Libraries | A combinatorial method where each bead in a library carries a unique compound. nih.gov | Ultra-high-throughput screening for binders to specific biological targets. |
| Phenotypic Screening | Screening compounds based on their effect on cellular or organismal phenotype. wellcomeopenresearch.org | Discovery of piperazin-2-one derivatives with novel therapeutic effects. |
| Chemical Probes | Modified bioactive molecules used to study biological systems. | Elucidation of molecular targets and mechanisms of action for active compounds. |
Q & A
Q. Optimization Strategies :
- Use coupling agents like TBTU or HOBt to enhance amide bond formation efficiency .
- Monitor reaction progress with LC-MS or TLC to minimize side products.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve yield .
How should researchers address contradictory data in pharmacological studies involving this compound derivatives?
Advanced Research Question
Contradictions in pharmacological data (e.g., variable IC₅₀ values) may arise from differences in assay conditions or structural analogs. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds (e.g., LY3009120 for reference) .
- Structural Validation : Confirm compound identity via NMR (¹H/¹³C) and HRMS to rule out impurities .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to compare binding modes of analogs and identify critical residues .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
While specific toxicological data for this compound is limited, general piperazin-2-one safety guidelines apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Note : No GHS hazard classification is available; assume acute toxicity until data is confirmed .
How can researchers characterize the metabolic stability of this compound in preclinical studies?
Advanced Research Question
Metabolic stability can be assessed using:
- In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP Enzyme Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .
- Computational ADME Tools : Use SwissADME or ADMETLab to predict logP, bioavailability, and cytochrome interactions .
What analytical techniques are critical for confirming the purity and structure of this compound?
Basic Research Question
- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>95%) .
- Spectroscopy :
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~211.2 Da) .
How can computational chemistry aid in designing derivatives of this compound with enhanced selectivity?
Advanced Research Question
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with kinase domains) to optimize substituent placement .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl or halogen substitutions at the dimethylbutyl group .
What environmental precautions are necessary when disposing of this compound waste?
Basic Research Question
- Waste Collection : Use sealed containers labeled "halogenated organic waste" for residual synthesis products .
- Neutralization : For acidic/basic byproducts, adjust pH to 6–8 before disposal .
- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste incineration .
How can researchers resolve solubility issues for this compound in aqueous assays?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
